2-Benzylsulfanylethanamine;2,4,6-trinitrophenol
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Overview
Description
2-Benzylsulfanylethanamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Benzylsulfanylethanamine and 2,4,6-trinitrophenol. 2-Benzylsulfanylethanamine is an organic compound containing a benzyl group attached to a sulfanyl group and an ethanamine chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring. The synthesis of 2-Benzylsulfanylethanamine can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, with careful control of reaction conditions to ensure safety and maximize yield . The production of 2-Benzylsulfanylethanamine on an industrial scale would involve similar steps but with additional purification processes to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 2,4,6-triaminophenol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
2-Benzylsulfanylethanamine can participate in:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Common reducing agents include hydrogen gas with a metal catalyst or sodium dithionite.
Oxidation of 2-Benzylsulfanylethanamine: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Reduction of 2,4,6-Trinitrophenol: 2,4,6-Triaminophenol.
Oxidation of 2-Benzylsulfanylethanamine: Benzylsulfinyl ethanamine or benzylsulfonyl ethanamine.
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in forensic research for the detection of explosives and in environmental studies due to its pollutant properties . It is also used in the synthesis of dyes and as a reagent in chemical analysis . 2-Benzylsulfanylethanamine has applications in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
2,4,6-Trinitrophenol exerts its effects primarily through its strong oxidizing properties, which can disrupt cellular processes and cause oxidative stress . It can also uncouple oxidative phosphorylation, leading to energy depletion in cells . 2-Benzylsulfanylethanamine’s mechanism of action involves interactions with biological targets through its amine and sulfanyl groups, which can form bonds with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups but with a methyl group instead of a hydroxyl group.
2,4-Dinitrophenol: A compound with two nitro groups, used as a metabolic stimulant and in biochemical studies.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and solubility in water, making it a potent environmental pollutant and a challenging compound to detect and neutralize . 2-Benzylsulfanylethanamine’s uniqueness lies in its combination of a benzyl group with a sulfanyl and ethanamine chain, providing diverse reactivity and applications in organic synthesis .
Properties
CAS No. |
62188-40-3 |
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Molecular Formula |
C15H16N4O7S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-benzylsulfanylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13NS.C6H3N3O7/c10-6-7-11-8-9-4-2-1-3-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6-8,10H2;1-2,10H |
InChI Key |
CRGVTVQQVGUFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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